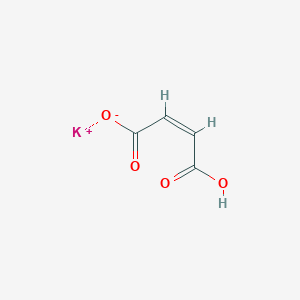

POTASSIUM MALEATE

Vue d'ensemble

Description

L'acide maléique, également connu sous le nom d'acide cis-butènedioïque, est un composé organique appartenant à la classe des acides dicarboxyliques. Il se caractérise par la présence de deux groupes carboxyles (-COOH) liés à une double liaison entre deux atomes de carbone. La formule chimique de l'acide maléique est HO₂CCH=CHCO₂H. Il s'agit de l'isomère cis de l'acide butènedioïque, l'acide fumarique étant l'isomère trans . L'acide maléique est un solide cristallin blanc avec un goût acide distinctif et est très soluble dans l'eau, l'éthanol et l'acétone .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide maléique peut être synthétisé par oxydation du benzène ou du butane. Le procédé industriel implique généralement l'oxydation catalytique de ces hydrocarbures en présence d'un catalyseur à l'oxyde de vanadium (V) . Une autre méthode implique l'hydrolyse de l'anhydride maléique, qui est produit par l'oxydation du benzène ou du butane .

Méthodes de production industrielle : En milieu industriel, l'acide maléique est principalement produit par l'hydrolyse de l'anhydride maléique. Ce procédé implique la réaction de l'anhydride maléique avec de l'eau ou une solution aqueuse alcaline pour donner de l'acide maléique . L'oxydation du butane ou du benzène en présence d'un catalyseur à l'oxyde de vanadium (V) est une autre méthode industrielle courante .

Analyse Des Réactions Chimiques

Types de réactions : L'acide maléique subit diverses réactions chimiques, notamment :

Oxydation : L'acide maléique peut être oxydé pour former de l'anhydride maléique ou encore en dioxyde de carbone et en eau.

Réduction : La réduction de l'acide maléique peut donner de l'acide succinique.

Estérification : L'acide maléique réagit avec les alcools pour former des esters.

Déshydratation : Le chauffage de l'acide maléique au-dessus de 100 °C conduit à la formation d'anhydride maléique.

Réactifs et conditions courantes :

Oxydation : Implique généralement des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Généralement réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur.

Estérification : Nécessite des alcools et un catalyseur acide comme l'acide sulfurique.

Déshydratation : Obtenue par chauffage du composé.

Principaux produits formés :

Anhydride maléique : Formé par la déshydratation de l'acide maléique.

Acide succinique : Formé par la réduction de l'acide maléique.

Esters : Formés par l'estérification de l'acide maléique avec des alcools.

Applications De Recherche Scientifique

L'acide maléique a une large gamme d'applications en recherche scientifique et dans l'industrie :

Chimie : Utilisé comme précurseur pour la synthèse de l'acide fumarique et d'autres intermédiaires chimiques.

Biologie : Employé dans l'étude de la cinétique enzymatique et comme tampon dans les dosages biochimiques.

5. Mécanisme d'action

L'acide maléique exerce ses effets principalement par sa capacité à donner des protons, agissant comme un acide dibasique. Il interagit avec diverses cibles moléculaires, notamment des enzymes telles que l'aspartate aminotransférase et l'aromatique-amino-acide aminotransférase . Ces interactions peuvent influencer les voies métaboliques, notamment le cycle de l'acide citrique et le métabolisme des acides aminés .

Composés similaires :

Acide fumarique : L'isomère trans de l'acide butènedioïque, moins soluble dans l'eau et ayant un point de fusion plus élevé que l'acide maléique.

Acide malique : Un acide alpha-hydroxy présent naturellement dans les fruits, utilisé comme additif alimentaire et dans les produits de soin de la peau.

Acide succinique : Un acide dicarboxylique qui peut être formé par la réduction de l'acide maléique.

Unicité de l'acide maléique : L'acide maléique est unique en raison de sa configuration cis, qui lui confère des propriétés chimiques distinctes telles qu'une plus grande solubilité dans l'eau et un point de fusion plus bas que son isomère trans, l'acide fumarique . Sa capacité à former de l'anhydride maléique par chauffage et sa réactivité dans diverses réactions chimiques en font un composé précieux dans les applications industrielles .

Mécanisme D'action

Maleic acid exerts its effects primarily through its ability to donate protons, acting as a dibasic acid. It interacts with various molecular targets, including enzymes such as aspartate aminotransferase and aromatic-amino-acid aminotransferase . These interactions can influence metabolic pathways, including the citric acid cycle and amino acid metabolism .

Comparaison Avec Des Composés Similaires

Fumaric Acid: The trans-isomer of butenedioic acid, less soluble in water, and has a higher melting point compared to maleic acid.

Malic Acid: An alpha-hydroxy acid found naturally in fruits, used as a food additive and in skincare products.

Succinic Acid: A dicarboxylic acid that can be formed by the reduction of maleic acid.

Uniqueness of Maleic Acid: Maleic acid is unique due to its cis-configuration, which imparts distinct chemical properties such as higher solubility in water and lower melting point compared to its trans-isomer, fumaric acid . Its ability to form maleic anhydride upon heating and its reactivity in various chemical reactions make it a valuable compound in industrial applications .

Propriétés

Key on ui mechanism of action |

Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study. |

|---|---|

Numéro CAS |

10237-70-4 |

Formule moléculaire |

C4H4KO4 |

Poids moléculaire |

155.17 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

Clé InChI |

BDQHHJHPAVHOJF-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |

SMILES isomérique |

C(=C\C(=O)O)\C(=O)O.[K] |

SMILES canonique |

C(=CC(=O)O)C(=O)O.[K] |

Point d'ébullition |

275 °F at 760 mmHg (decomposes) (NTP, 1992) |

Color/Form |

Monoclinic prisms from water White crystals from water, alcohol and benzene Colorless crystals |

Densité |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink 1.590 g/cu cm at 20 °C Relative density (water = 1): 1.59 |

Point d'éclair |

127 °C |

melting_point |

266 to 268 °F (NTP, 1992) 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)) Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP. 130.5 °C 131 °C |

Description physique |

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers. Dry Powder; Pellets or Large Crystals; Liquid Liquid Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline] Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS] Solid WHITE CRYSTALS. |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

26099-09-2 10237-70-4 (potassium salt) 18016-19-8 (hydrochloride salt) 3105-55-3 (mono-hydrochloride salt) 371-47-1 (di-hydrochloride salt) 37449-49-3 (Nd salt) 44742-89-4 (mono-ammonium salt) |

Solubilité |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C 79.000 lb/100 lb water at 77 °F In water, 441,000 mg/L at 25 °C Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page. 441 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 78 (soluble) |

Synonymes |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Densité de vapeur |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.0 (Air = 1) |

Pression de vapeur |

Negligible (NTP, 1992) 0.0000359 [mmHg] 10.0 [mmHg] 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)) Vapor pressure, Pa at 25 °C: 0.0048 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

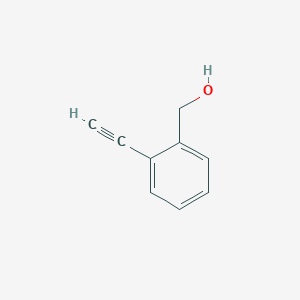

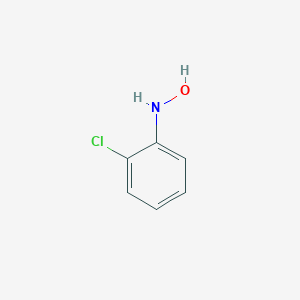

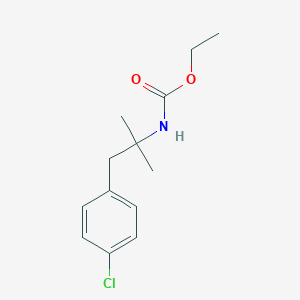

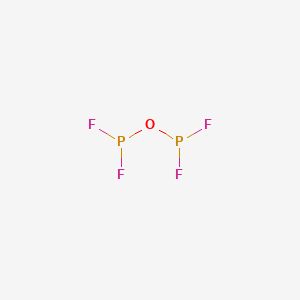

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide](/img/structure/B87919.png)

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)